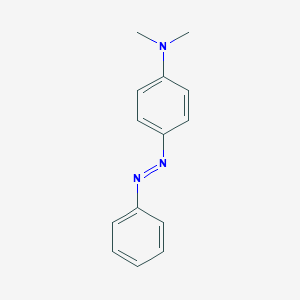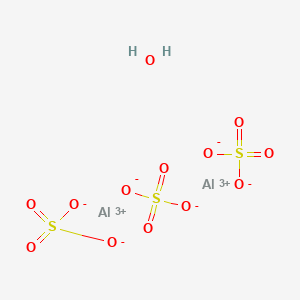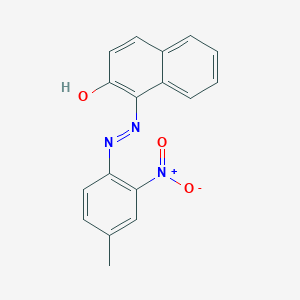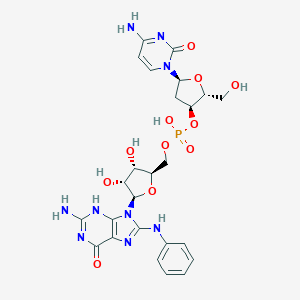
Dcpg-An
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dcpg-An is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including neuroscience, pharmacology, and biochemistry. This compound is a derivative of cytidine, a nucleoside that is essential for the synthesis of DNA and RNA. Dcpg-An is a modified version of cytidine that has additional chemical groups attached to it, which makes it more stable and bioavailable.
Wirkmechanismus
The mechanism of action of Dcpg-An is complex and involves multiple pathways. One of the primary mechanisms of action of Dcpg-An is through its interaction with the adenosine A2A receptor. Activation of this receptor has been shown to enhance synaptic plasticity and improve cognitive function. Additionally, Dcpg-An has been shown to modulate the activity of various enzymes and receptors, which can lead to changes in gene expression and cellular function.
Biochemische Und Physiologische Effekte
Dcpg-An has a wide range of biochemical and physiological effects due to its ability to modulate various cellular processes. One of the primary biochemical effects of Dcpg-An is its ability to inhibit the activity of the enzyme histone deacetylase. This inhibition leads to changes in gene expression and can have therapeutic effects in diseases such as cancer and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using Dcpg-An in lab experiments is its stability and bioavailability. Dcpg-An is a modified version of cytidine, which makes it more stable and less prone to degradation. Additionally, Dcpg-An has been shown to have good bioavailability, which means that it can be easily absorbed and distributed throughout the body.
One of the limitations of using Dcpg-An in lab experiments is its cost. Dcpg-An is a relatively expensive compound, which can limit its use in certain experiments. Additionally, Dcpg-An has a complex synthesis method, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are many future directions for the use of Dcpg-An in scientific research. One area of future research is in the development of new drugs based on the structure of Dcpg-An. The ability of Dcpg-An to modulate various cellular processes makes it a potential candidate for the development of new drugs for the treatment of various diseases.
Another area of future research is in the development of new techniques for the synthesis of Dcpg-An. The current synthesis method for Dcpg-An is complex and expensive, which limits its use in certain experiments. The development of new synthesis methods could make Dcpg-An more accessible and affordable for researchers.
Conclusion
In conclusion, Dcpg-An is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including neuroscience, pharmacology, and biochemistry. The synthesis of Dcpg-An involves several chemical reactions that modify the structure of cytidine. Dcpg-An has a wide range of scientific research applications due to its ability to modulate various cellular processes. The mechanism of action of Dcpg-An is complex and involves multiple pathways. Dcpg-An has a wide range of biochemical and physiological effects, and it has advantages and limitations for lab experiments. Finally, there are many future directions for the use of Dcpg-An in scientific research, including the development of new drugs and synthesis methods.
Synthesemethoden
The synthesis of Dcpg-An involves several chemical reactions that modify the structure of cytidine. The first step is the protection of the hydroxyl group of cytidine using a protecting group such as acetyl or benzoyl. This step prevents unwanted reactions from occurring during subsequent reactions. The protected cytidine is then reacted with a phosphoramidite derivative of the desired nucleobase, which results in the formation of the Dcpg-An molecule. The final step involves deprotection of the hydroxyl group to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Dcpg-An has a wide range of scientific research applications due to its ability to modulate various cellular processes. One of the primary applications of Dcpg-An is in the field of neuroscience. Studies have shown that Dcpg-An can enhance synaptic plasticity and improve cognitive function in animal models. Additionally, Dcpg-An has been shown to have neuroprotective effects and can protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Another area of application for Dcpg-An is in the field of pharmacology. Dcpg-An has been shown to modulate the activity of various enzymes and receptors, which makes it a potential candidate for the development of new drugs. For example, Dcpg-An has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. Inhibition of this enzyme has been linked to the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
114692-54-5 |
|---|---|
Produktname |
Dcpg-An |
Molekularformel |
C25H30N9O11P |
Molekulargewicht |
663.5 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(2-amino-8-anilino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C25H30N9O11P/c26-15-6-7-33(25(39)29-15)16-8-12(13(9-35)43-16)45-46(40,41)42-10-14-18(36)19(37)22(44-14)34-20-17(21(38)32-23(27)31-20)30-24(34)28-11-4-2-1-3-5-11/h1-7,12-14,16,18-19,22,35-37H,8-10H2,(H,28,30)(H,40,41)(H2,26,29,39)(H3,27,31,32,38)/t12-,13+,14+,16-,18+,19+,22+/m0/s1 |
InChI-Schlüssel |
OLXWDNDFNBPOHG-VXSGUQNHSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=CC(=NC2=O)N)CO)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C5=C(C(=O)N=C(N5)N)N=C4NC6=CC=CC=C6)O)O |
SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)OP(=O)(O)OCC3C(C(C(O3)N4C5=C(C(=O)NC(=N5)N)N=C4NC6=CC=CC=C6)O)O |
Kanonische SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)OP(=O)(O)OCC3C(C(C(O3)N4C5=C(C(=O)N=C(N5)N)N=C4NC6=CC=CC=C6)O)O |
Synonyme |
N-(deoxycytidylyl-(3'-5')-guanosin-8-yl)aniline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



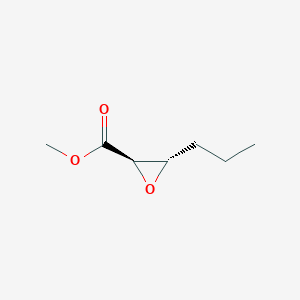
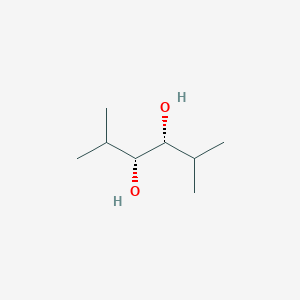

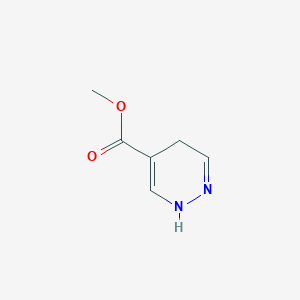
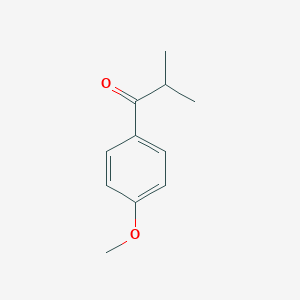
![7-Methylpyrimido[4,5-D]pyrimidin-4-OL](/img/structure/B45807.png)
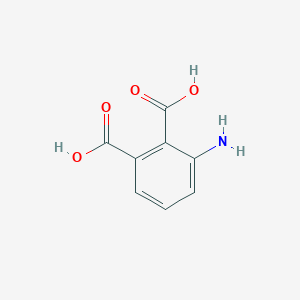
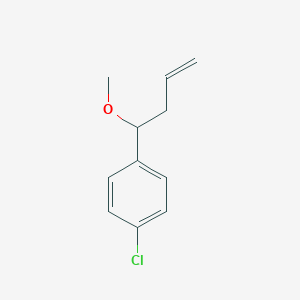
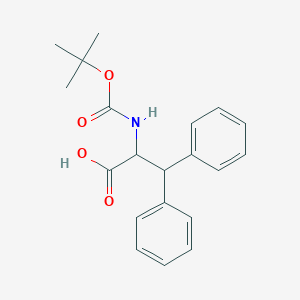
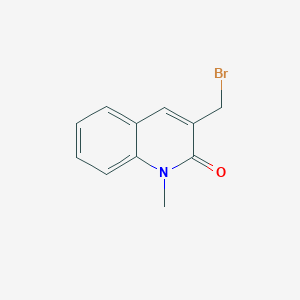
![(2S)-1-[(2R)-1-Methylpiperidin-2-YL]propan-2-OL](/img/structure/B45818.png)
